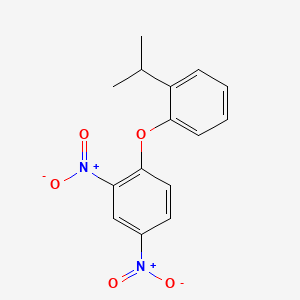
o-Cumenyl 2,4-dinitrophenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cumenyl 2,4-dinitrophenyl ether: is an organic compound that belongs to the class of dinitrophenyl ethers It is characterized by the presence of a cumenyl group (isopropylbenzene) attached to a 2,4-dinitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dinitrophenyl ethers, including o-Cumenyl 2,4-dinitrophenyl ether, typically involves the reaction of 2,4-dinitrochlorobenzene or 2,4-dinitrobromobenzene with an alcohol in the presence of an alkali metal hydroxide. The reaction is carried out at a temperature range of -25°C to +50°C . For example, the reaction of 2,4-dinitrochlorobenzene with cumenol (isopropylphenol) in the presence of sodium hydroxide can yield this compound.
Industrial Production Methods: Industrial production methods for 2,4-dinitrophenyl ethers often involve similar synthetic routes but are optimized for large-scale production. This includes the use of non-polar, inert solvents and controlled reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: o-Cumenyl 2,4-dinitrophenyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cumenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium phenoxide in dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the cumenyl group.
Major Products:
Nucleophilic Substitution: Substituted phenols or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the cumenyl group.
Scientific Research Applications
o-Cumenyl 2,4-dinitrophenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mechanism of Action
The mechanism of action of o-Cumenyl 2,4-dinitrophenyl ether involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in studies of oxidative phosphorylation and electron transport chains .
Comparison with Similar Compounds
2,4-Dinitrophenol: A related compound known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT): Used as an inhibitor in photosynthetic electron transport studies.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB): Another inhibitor used in similar studies.
Uniqueness: o-Cumenyl 2,4-dinitrophenyl ether is unique due to the presence of the cumenyl group, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl ethers. This makes it valuable for specific applications in organic synthesis and biochemical research.
Properties
CAS No. |
32101-55-6 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2,4-dinitro-1-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H14N2O5/c1-10(2)12-5-3-4-6-14(12)22-15-8-7-11(16(18)19)9-13(15)17(20)21/h3-10H,1-2H3 |
InChI Key |
XCVJISMMMSMKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
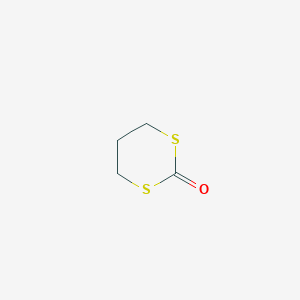
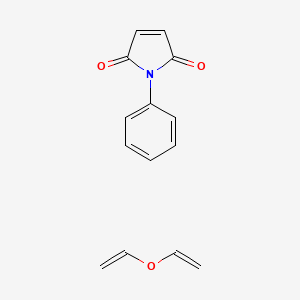
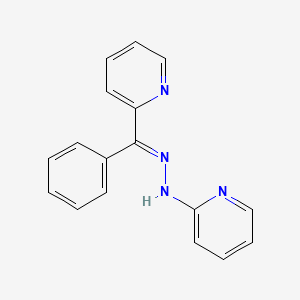
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
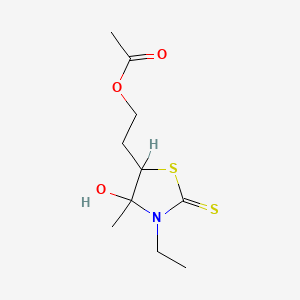
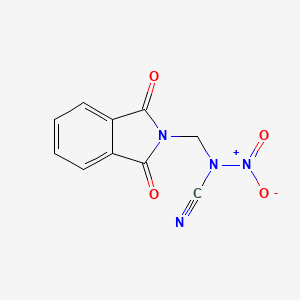
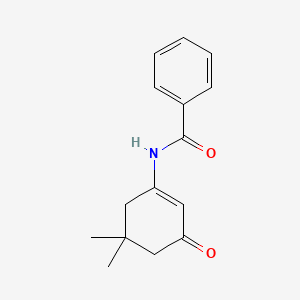
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
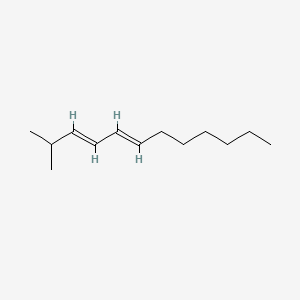
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

